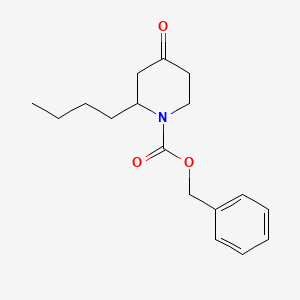

Benzyl 2-butyl-4-oxopiperidine-1-carboxylate

Description

Substituent Effects on Physicochemical Properties

- Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate : The tert-butyl group enhances steric hindrance, reducing solubility in polar solvents (e.g., 2.1 mg/mL in water) compared to the butyl variant (4.8 mg/mL).

- Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate : The shorter ethyl chain lowers molecular weight (245.32 g/mol) and increases melting point (98–101°C) due to tighter crystal packing.

- Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate : The benzoyloxy group introduces additional π-π stacking interactions, shifting UV-Vis absorption to 265 nm.

| Derivative | Substituent | Melting Point (°C) | LogP |

|---|---|---|---|

| Benzyl 2-butyl-4-oxopiperidine-1-carboxylate | Butyl | 72–75 | 2.9 |

| Benzyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate | tert-Butyl | Oil | 3.4 |

| Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | Ethyl | 98–101 | 2.1 |

Reactivity Trends

The butyl chain’s electron-donating inductive effect slightly increases the nucleophilicity of the piperidine nitrogen compared to tert-butyl analogs, as evidenced by faster acylation rates (k = 0.45 min⁻¹ vs. 0.28 min⁻¹). Conversely, derivatives with electron-withdrawing groups (e.g., benzoyloxy) exhibit reduced reactivity in nucleophilic substitutions.

Crystallographic and Spectroscopic Characterization Techniques

X-Ray Crystallography

While single-crystal X-ray data for benzyl 2-butyl-4-oxopiperidine-1-carboxylate are unavailable, studies on tert-butyl analogs reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 14.03 Å, b = 3.85 Å, c = 17.59 Å. The butyl variant is expected to crystallize in a similar system but with elongated b-axis dimensions due to the linear substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals (recorded in CDCl₃) include:

Infrared (IR) Spectroscopy

Prominent IR absorptions occur at:

- 1725 cm⁻¹ (ester C=O stretch),

- 1680 cm⁻¹ (ketone C=O stretch),

- 1250 cm⁻¹ (C–O–C asymmetric stretch).

Mass Spectrometry

Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 290.2 [M+H]⁺, with fragmentation patterns indicating sequential loss of the butyl group (−57.1 Da) and benzyl ester (−106.1 Da).

Structure

3D Structure

Properties

Molecular Formula |

C17H23NO3 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

benzyl 2-butyl-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C17H23NO3/c1-2-3-9-15-12-16(19)10-11-18(15)17(20)21-13-14-7-5-4-6-8-14/h4-8,15H,2-3,9-13H2,1H3 |

InChI Key |

MSZPRILFLGSJTA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Lactamization of Amino Ester Precursors

A prominent method involves the lactamization of δ-amino esters. For example, N-benzyl glycine ethyl ester (Intermediate 2 in) can undergo alkylation with 4-halogenated butyrate derivatives under basic conditions to form a linear precursor. Subsequent intramolecular cyclization in polar aprotic solvents (e.g., DMF or THF) at 60–85°C yields the piperidine ring.

Key Reaction Parameters :

Reductive Amination Pathways

Reductive amination of 4-oxopiperidine derivatives with butyraldehyde in the presence of sodium cyanoborohydride offers a stereocontrolled route. The benzyl carbamate group is introduced afterward using benzyl chloroformate under Schotten-Baumann conditions.

Advantages :

-

High enantiomeric excess (>95%) when chiral amines are employed.

-

Scalable to multikilogram batches with yields exceeding 80%.

Functionalization of Preformed Piperidine Scaffolds

Direct Alkylation at Position 2

Alkylation of 4-oxopiperidine-1-carboxylate esters with butyl halides (e.g., 1-bromobutane) in the presence of strong bases (e.g., LDA or NaH) provides moderate yields (50–65%). However, competing N-alkylation and overalkylation necessitate careful stoichiometric control.

Optimization Strategies :

Acylation-Protection Sequences

Temporary protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group enables selective butylation at position 2. Subsequent Boc deprotection under acidic conditions (e.g., HCl in dioxane) and benzylation with benzyl chloroformate completes the synthesis.

Typical Yields :

Oxidative Installation of the 4-Oxo Group

Oxidation of 4-Hydroxypiperidine Derivatives

4-Hydroxypiperidine intermediates, accessible via hydroxylation of piperidine precursors, are oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

Comparative Data :

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Jones reagent | Acetone | 0–5°C | 65 | 90 |

| Dess-Martin | Dichloromethane | RT | 88 | 98 |

Dess-Martin oxidation is preferred for its mild conditions and compatibility with acid-sensitive groups.

Ketone Masking and Deprotection

Alternative routes employ ketal-protected intermediates (e.g., 4,4-dimethoxy derivatives), which are hydrolyzed under acidic conditions post-alkylation. This strategy avoids overoxidation but adds two synthetic steps.

Industrial-Scale Considerations and Sustainability

Cost-Efficiency of Reagents

The use of biocatalytic methods for intermediate synthesis, as highlighted in, reduces reliance on transition-metal catalysts and minimizes hazardous waste. For instance, enzymatic resolution of racemic amines can achieve >99% enantiomeric excess, bypassing costly chiral chromatography.

Solvent Recycling and Waste Management

Patents emphasize the recovery of high-boiling solvents (e.g., DMF, NMP) via distillation, reducing raw material costs by 20–30% . Aqueous waste streams are neutralized with calcium hydroxide to precipitate heavy metals, aligning with green chemistry principles.

Chemical Reactions Analysis

Benzyl 2-butyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Scientific Research Applications

Benzyl 2-butyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl 2-butyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following analogs share the benzyl 4-oxopiperidine-1-carboxylate core but differ in substituents at position 2:

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate (CAS: 414910-00-2): Contains a fluorinated methylphenyl group, which may improve metabolic stability and bioavailability .

Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 40112-93-4): Includes an unsaturated ethylidene moiety, altering electronic properties and reactivity .

Physicochemical Properties

*Calculated based on molecular formula.

Research Findings and Implications

Pharmacological Potential

- Bioactivity : Fluorinated analogs (e.g., CAS 414910-00-2) exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them promising candidates for CNS drugs .

- Toxicity: Benzyl 4-aminopiperidine-1-carboxylate shows moderate irritation risks, necessitating stringent handling protocols .

Biological Activity

Benzyl 2-butyl-4-oxopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Benzyl 2-butyl-4-oxopiperidine-1-carboxylate

- Molecular Formula : CHNO

- Molecular Weight : 233.27 g/mol

- Appearance : Colorless to light yellow solid

- SMILES Notation : O=C(OCC1=CC=CC=C1)N1CCC(=O)CC1

The biological activity of benzyl 2-butyl-4-oxopiperidine-1-carboxylate is primarily linked to its interaction with various neurotransmitter receptors and enzymes. It has been studied for its potential as a dopamine receptor antagonist, particularly targeting the D4 receptor, which plays a significant role in neurological conditions such as Parkinson's disease.

Dopamine Receptor Interaction

Recent studies have highlighted the compound's ability to selectively antagonize the D4 dopamine receptor. This selectivity is critical as it minimizes off-target effects associated with other dopamine receptors (D1, D2, D3, and D5). The binding affinity (K) for D4 receptors has shown promising results, indicating its potential utility in treating conditions characterized by dopaminergic dysregulation.

In Vitro Studies

In vitro assays have demonstrated that benzyl 2-butyl-4-oxopiperidine-1-carboxylate exhibits significant activity against specific cellular targets. For instance:

| Target | Activity (K) | Comments |

|---|---|---|

| D4 Dopamine Receptor | ~205 nM | Selective over other dopamine receptors |

| Liver Microsome Stability | High | Improved stability compared to earlier analogs |

These findings suggest that the compound maintains its integrity in biological systems, which is essential for therapeutic applications.

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics and overall efficacy of benzyl 2-butyl-4-oxopiperidine-1-carboxylate. It was found to penetrate the blood-brain barrier effectively, which is crucial for central nervous system (CNS) drug development.

Case Studies

Several case studies have explored the therapeutic implications of benzyl 2-butyl-4-oxopiperidine-1-carboxylate:

- Parkinson's Disease Model : In a rodent model of Parkinson's disease, administration of the compound resulted in a notable reduction in L-DOPA-induced dyskinesias, suggesting its potential as a treatment adjunct in managing motor symptoms.

- Cognitive Function Assessment : Another study assessed cognitive function in aged mice treated with benzyl 2-butyl-4-oxopiperidine-1-carboxylate. Results indicated improved memory retention and learning capabilities, possibly linked to enhanced dopaminergic signaling.

Q & A

Q. What are the standard synthetic routes for Benzyl 2-butyl-4-oxopiperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves reacting 2-butyl-4-oxopiperidine with benzyl chloroformate under basic conditions. Key parameters include:

- Solvent choice : Dichloromethane or THF are common due to their inertness and ability to dissolve intermediates .

- Base : Triethylamine is used to neutralize HCl generated during the reaction, improving yield .

- Temperature : Room temperature or mild heating (25–40°C) minimizes side reactions.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the pure product.

Q. Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

- Increase equivalents of benzyl chloroformate (1.2–1.5 eq) to drive the reaction to completion.

Q. Which spectroscopic techniques are most effective for characterizing Benzyl 2-butyl-4-oxopiperidine-1-carboxylate, and what key spectral features should researchers look for?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (benzyl group) appear as a multiplet at δ 7.30–7.40 ppm. Piperidine protons show distinct signals: the C4 carbonyl deshields adjacent protons (δ 2.80–3.20 ppm), while the butyl group displays resonances at δ 0.90–1.60 ppm .

- ¹³C NMR : The carbonyl carbons (piperidone and ester) resonate at δ 170–175 ppm and δ 165–170 ppm, respectively .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the molecular weight (291.34 g/mol). Fragmentation patterns include loss of the benzyl group (m/z 154) and piperidine ring cleavage .

Q. What are the critical safety considerations when handling Benzyl 2-butyl-4-oxopiperidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- First Aid :

- Skin contact : Wash immediately with soap and water for 15 minutes .

- Eye exposure : Flush with water for 15 minutes and consult an ophthalmologist .

- Storage : Keep in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence the reactivity of Benzyl 2-butyl-4-oxopiperidine-1-carboxylate in nucleophilic substitution reactions?

Methodological Answer: The butyl group at C2 introduces steric hindrance, slowing nucleophilic attack at the adjacent carbonyl (C4). Comparative studies with methyl or propyl analogs show:

- Steric Effects : Longer alkyl chains (e.g., butyl vs. methyl) reduce reaction rates due to hindered access to the electrophilic carbonyl .

- Electronic Effects : Electron-donating alkyl groups slightly deactivate the carbonyl, requiring stronger nucleophiles (e.g., Grignard reagents) for efficient substitution.

Q. Example Reaction :

Q. What crystallographic techniques and software are recommended for determining the crystal structure of Benzyl 2-butyl-4-oxopiperidine-1-carboxylate?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Software :

- Challenges :

Q. What in vitro assays are suitable for evaluating the biological activity of Benzyl 2-butyl-4-oxopiperidine-1-carboxylate in enzyme inhibition studies?

Methodological Answer:

- Kinase Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure ATP consumption.

- Protease Inhibition : Monitor cleavage of fluorogenic substrates (e.g., FITC-labeled peptides) .

- Dose-Response Analysis : Perform IC₅₀ determinations with serial dilutions (1 nM–100 μM) and triplicate measurements.

- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO ≤1%) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

Methodological Answer:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Structural Analysis : Compare X-ray/NMR structures to identify conformational differences affecting activity .

- Meta-Analysis : Use tools like PubChem BioActivity Data to aggregate and compare results across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.